molecular formula C13H20N2OSi B8795613 5-((tert-butyldimethylsilyl)oxy)-1H-indazole CAS No. 1254473-74-9

5-((tert-butyldimethylsilyl)oxy)-1H-indazole

Cat. No. B8795613
Key on ui cas rn: 1254473-74-9
M. Wt: 248.40 g/mol
InChI Key: TYQUQRGGXWJRAR-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a stirred solution of 1H-indazol-5-ol (5.0 g, 37.3 mol) and imidazole (12.7 g, 186.5 mmol) in dichloromethane (200 mL) was added tert-butylchlorodimethylsilane (16.8 g, 112 mol) and the mixture stirred at room temperature overnight. Then the reaction mixture was washed with brine (3×50 mL) and dried over Na2SO4. The crude mixture was purified by column chromatography (silica gel, 200-300 mesh, EtOAc:petroleum ether=1:10, v/v) to give 5-(tert-Butyldimethylsilyloxy)-1H-indazole (9.5 g, yield 100%) as yellow oil. MS: (M+H)+=249.2; 1H NMR (300 MHz, CDCl3): δ 7.95 (d, 1H, J=1.2 Hz), 7.34 (dt, 1H, J=8.7, 0.75 Hz), 7.12 (s, 1H), 6.97 (dd, 1H, J=8.7, 2.1 Hz), 1.01 (s, 9H), 0.23 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([OH:10])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.N1C=CN=C1.[C:16]([Si:20](Cl)([CH3:22])[CH3:21])([CH3:19])([CH3:18])[CH3:17]>ClCCl>[Si:20]([O:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][N:2]=[CH:3]2)([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)O
Name
Quantity
12.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then the reaction mixture was washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography (silica gel, 200-300 mesh, EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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